Boc-Lys(Ac)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

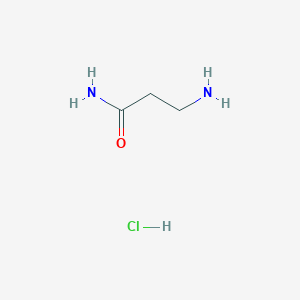

(2S)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O5/c1-9(16)14-8-6-5-7-10(11(17)18)15-12(19)20-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,16)(H,15,19)(H,17,18)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKOUUAPSRCSNT-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20982132 | |

| Record name | N~2~-[tert-Butoxy(hydroxy)methylidene]-N~6~-(1-hydroxyethylidene)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6404-26-8 | |

| Record name | N~2~-[tert-Butoxy(hydroxy)methylidene]-N~6~-(1-hydroxyethylidene)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Boc-lys Ac -oh in Histone Modification Research

The acetylation of lysine residues on histone tails is a hallmark of active gene transcription, leading to a more open chromatin structure. This modification is dynamically regulated by histone acetyltransferases (HATs), which add acetyl groups, and histone deacetylases (HDACs), which remove them revvity.combmglabtech.comcreative-proteomics.commdpi.combpsbioscience.comacs.orgbmglabtech.comnih.gov. Boc-Lys(Ac)-OH is utilized in the synthesis of modified peptides that mimic these histone acetylation states, allowing scientists to study the enzymatic mechanisms of HATs and HDACs, and to probe the recognition of acetylated lysine by bromodomain-containing proteins, which act as epigenetic readers acs.orgnih.govmdpi.comnih.govmdpi.com. The precise incorporation of acetylated lysine via this compound into synthetic peptides provides controlled substrates for studying these critical epigenetic regulators.

Development of High-throughput Screening Methodologies for Drug Discovery

The critical role of lysine acetylation in various diseases, including cancer, has spurred the development of high-throughput screening (HTS) methodologies to identify inhibitors of enzymes involved in this pathway, such as HDACs europeanpharmaceuticalreview.combpsbioscience.comnih.gov. Boc-Lys(Ac)-OH and its derivatives, like Boc-Lys(Ac)-AMC, are frequently employed as substrates in the design and optimization of these HTS assays bmglabtech.comacs.orgbmglabtech.comgoogle.com. These assays typically measure the activity of HDACs by detecting the release of a fluorescent or luminescent signal upon deacetylation of a modified peptide substrate. The use of this compound in creating specific peptide substrates allows for the development of sensitive and robust assays that can be scaled for screening large chemical libraries, thereby accelerating the discovery of potential drug candidates europeanpharmaceuticalreview.combpsbioscience.comnih.govnih.gov.

Quantitative Assessment of Inhibitor Selectivity and Potency

A significant challenge in drug discovery targeting epigenetic modifiers is achieving selectivity for specific enzyme isoforms. Boc-Lys(Ac)-OH and related acetylated lysine-containing peptides are vital tools for the quantitative assessment of inhibitor potency and selectivity acs.orgnih.govmdpi.comnih.govnih.govnih.gov. By synthesizing libraries of peptides that mimic various acetylation sites on histones or other proteins, researchers can precisely measure the activity of enzymes like HDACs and determine how effectively inhibitors bind and modulate their function acs.orgnih.govmdpi.comnih.govnih.gov. These studies allow for the determination of IC50 values and selectivity ratios, which are crucial for distinguishing true inhibitors from compounds with off-target effects and for guiding medicinal chemistry optimization efforts nih.gov. For example, studies have used acetylated histone tail peptides to elucidate the sequence preferences of HDAC complexes, providing insights into how substrate recognition influences inhibitor efficacy acs.orgnih.govmdpi.comnih.gov.

Investigation of Crosstalk Between Lysine Acetylation and Other Post-translational Modifications

Design and Synthesis of Bioactive Peptides Containing Acetylated Lysine

The synthesis of peptides incorporating acetylated lysine is a cornerstone for exploring how this modification influences biological activity. By using this compound in SPPS, researchers can generate modified peptides that mimic naturally acetylated proteins or introduce acetylation at novel positions to modulate peptide function. sigmaaldrich.comunpatti.ac.id

The precise placement of acetylated lysine within a peptide sequence is a powerful tool for dissecting structure-activity relationships (SAR). Lysine acetylation neutralizes the positive charge of the side chain, which can profoundly alter a peptide's interaction with its biological targets. frontiersin.org

Research into antimicrobial peptides (AMPs) has shown that modifications like N-terminal acetylation can have varied effects on their efficacy. For instance, in some short peptides, acetylation diminishes their effectiveness against bacteria such as P. aeruginosa and S. aureus but does not impact activity against other microbes like C. albicans. nih.govresearchgate.net This highlights the context-dependent nature of such modifications. In other studies on peptoids, synthetic mimics of peptides, replacing naturally cationic arginine residues with lysine was found to reduce antibacterial properties, demonstrating the specific roles of different charged side chains. mdpi.com

Quantitative structure-activity relationship (QSAR) modeling has been employed to systematically study the impact of acetylated lysine in the context of enzyme substrates. worldscientific.com In a study on Sirtuin 1 (SIRT1), a deacetylase implicated in diabetes, a large dataset of peptides containing a central acetyl-lysine was analyzed. The modeling revealed the minimal sequence requirements and preferred amino acids flanking the acetylated lysine for efficient recognition and catalysis by the enzyme. worldscientific.com Such studies are critical for designing peptide-based inhibitors or probes that can target specific enzymes involved in disease.

The unique chemical properties of lysine, particularly its side-chain amine, make it an ideal anchor point for creating complex molecular constructs. Protected lysine derivatives, including this compound and related compounds, serve as foundational components for synthesizing advanced peptide-based linker molecules. medchemexpress.com These linkers are often heterotrifunctional, meaning they can be used to connect a peptide to two other distinct molecules, such as a fluorescent dye for imaging and a solid support for immobilization.

For example, research has focused on the synthesis of analogues of cotransin, a cyclic depsipeptide that inhibits protein translocation. surrey.ac.uk By incorporating a lysine residue into the peptide's structure, the side chain becomes available for conjugation with a fluorophore. This transforms the peptide into a biological probe that can be used in assays to confirm its binding to its target, the Sec61 channel, in living cells. surrey.ac.uk The synthesis of these specialized molecules relies on the principles of protecting group chemistry, where building blocks like this compound ensure that specific sites are available for reaction while others remain shielded.

Lysine's positive charge is often critical for mediating interactions with negatively charged molecules like nucleic acids and cell membranes. Acetylation neutralizes this charge, providing a biological "switch" that can regulate these interactions. frontiersin.orgplos.org

The human immunodeficiency virus (HIV) Tat protein contains a basic region rich in arginine and lysine that is essential for binding to a structured RNA element known as TAR and for efficient cellular uptake. plos.orgnih.gov Studies using synthetic Tat-derived peptides, where specific lysines (Lys50 and Lys51) were replaced with acetyllysine using this compound, have provided detailed insights into this regulation. The findings consistently show that acetylation of these lysine residues significantly weakens the peptide's binding affinity for TAR RNA. plos.orgairitilibrary.com This reduction in binding is attributed to the loss of the positive charge necessary for electrostatic interactions with the RNA's phosphate backbone. plos.org

Similarly, lysine acetylation was found to decrease the cellular uptake of these Tat-derived peptides. nih.govairitilibrary.com The efficiency of peptide internalization often depends on electrostatic interactions with the negatively charged components of the cell membrane. researchgate.nettandfonline.com By neutralizing the key positive charges, acetylation diminishes this interaction, thereby reducing uptake. This principle extends to other RNA-binding proteins; for example, acetylation of lysine residues in the proteins FUS and TDP-43 has been shown to impair their ability to bind RNA. biorxiv.orgoup.com

Table 1: Effect of Lysine Modification in a Tat-derived Peptide on TAR RNA Binding

Development of Advanced Peptide-Based Linker Molecules

Targeted Chemical Protein Modification and Bioconjugation Strategies

Beyond synthesizing modified peptides, the principles of lysine chemistry are central to developing strategies for modifying and probing entire proteins. These approaches aim to achieve high selectivity and control over the site of modification.

Studying the precise effects of lysine acetylation within a full-length protein is challenging because natural PTMs are often present at low levels (substoichiometric) and can be difficult to isolate. researchgate.netnih.gov To overcome this, researchers have developed powerful genetic code expansion techniques to site-specifically incorporate N-ε-acetyl-l-lysine (AcK) and other derivatives into proteins during their synthesis in host organisms like E. coli. nih.govspringernature.com

This method relies on an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair. researchgate.netresearchgate.net A variant of pyrrolysyl-tRNA synthetase (PylRS) is engineered to specifically recognize AcK (the deprotected form of this compound) and attach it to its corresponding tRNA. nih.govresearchgate.net This tRNA is programmed to recognize a nonsense codon, typically the amber stop codon (UAG), that has been introduced into the gene of the target protein at the desired modification site. researchgate.net The host cell's translational machinery then inserts AcK at that specific position, resulting in a homogenous population of the protein with the desired modification. springernature.com

This approach has been instrumental in producing site-specifically acetylated proteins for detailed biophysical and structural analyses, such as X-ray crystallography. springernature.complos.org It allows scientists to uncover the specific molecular mechanisms by which lysine acetylation regulates protein function, which often extend beyond simple charge neutralization to include subtle conformational changes. springernature.com

Chemoproteomics employs small-molecule chemical probes to map protein interactions, activity, and druggability directly within a complex cellular environment. nomuraresearchgroup.comannualreviews.org While much early work focused on targeting cysteine residues, there is growing interest in developing probes that react selectively with other amino acids, particularly lysine, which is abundant and often found in functionally important protein sites. annualreviews.orgucsf.edu

Researchers have designed various electrophilic chemical groups, such as dichlorotriazines, pyridinium esters, and salicylaldehydes, that can covalently bind to lysine residues in the proteome. nomuraresearchgroup.comnih.govresearchgate.net When these reactive groups are attached to a reporter tag (like biotin or a fluorophore), they become powerful probes for activity-based protein profiling (ABPP). This strategy can be used to map thousands of reactive lysines in living cells, providing a global snapshot of protein accessibility and reactivity. nomuraresearchgroup.comresearchgate.net

These probes have been used to identify novel drug targets and understand protein function. In one study, a dichlorotriazine-based covalent ligand was used to screen for compounds that affect cancer cell survival. nomuraresearchgroup.com Using chemoproteomics, the researchers identified that their lead compound selectively targeted a specific lysine (K72) on the protein thioredoxin, disrupting its interaction with caspase 3 and inducing apoptosis in breast cancer cells. nomuraresearchgroup.com In another example, a pyridinium-based probe was used to map hundreds of lysine-containing active sites in human cells, including many within mitochondria. researchgate.net The development of such lysine-selective probes, informed by a fundamental understanding of lysine chemistry and its modifications like acetylation, provides a powerful platform for drug discovery and for validating new therapeutic targets. annualreviews.orgnih.gov

Table 2: Mentioned Compounds

Studies on Modified Protein Structure, Interactions, and Biological Activity

The introduction of acetylated lysine into proteins using this compound is a fundamental technique for investigating the downstream effects of this modification. Lysine acetylation is a widespread PTM that plays a regulatory role in numerous biological processes. iris-biotech.denih.gov

Protein Structure: The acetylation of a lysine residue neutralizes its positive charge. This change can significantly alter a protein's local and global conformation by disrupting or forming new electrostatic interactions. By synthesizing peptides and proteins containing acetylated lysine, researchers can use techniques like circular dichroism and nuclear magnetic resonance (NMR) to study these structural changes directly.

Protein Interactions: Acetylation is a key signal for protein-protein interactions. For instance, acetylated lysine residues on histone tails are recognized by proteins containing a specialized module known as a bromodomain. This interaction is critical for chromatin remodeling and gene transcription. acs.org The use of this compound to create synthetic histone peptides with specific acetylation patterns allows for detailed studies of these recognition events, elucidating the binding affinities and specificities of various bromodomain-containing proteins. iris-biotech.deiris-biotech.de

Biological Activity: this compound is instrumental in creating substrates to study the enzymes that regulate lysine acetylation, primarily histone deacetylases (HDACs). A common strategy involves synthesizing a peptide that includes acetylated lysine and conjugating it to a fluorophore, such as 7-Amino-4-methylcoumarin (AMC). When an HDAC enzyme removes the acetyl group, the peptide becomes susceptible to cleavage by a protease (like trypsin), which releases the fluorophore and generates a measurable signal. bmglabtech.comcore.ac.uk This method is widely used to screen for HDAC inhibitors, which are a promising class of therapeutic agents. bmglabtech.comarvojournals.org The derivative Boc-Lys(Ac)-AMC is a commercially available fluorometric substrate used for this purpose. medchemexpress.com

Table 2: Research Applications of Boc-Lys(Ac)-AMC in HDAC Activity Assays

| Study Focus | Organism/System | Key Finding | Source |

|---|---|---|---|

| HDAC inhibitor screening | Recombinant human HDAC1 | Determined the IC50 value of the inhibitor SAHA against HDAC1 to be 374 nM. | bmglabtech.com |

| Regulation of acetylation by δ-opioids | Human Optic Nerve Head Astrocytes | Used as a substrate to measure the activity of class I and IIb HDACs, showing that a δ-opioid agonist reduced their activity. | arvojournals.org |

| Development of a non-radioactive HDAC assay | In vitro enzyme assay | Demonstrated the utility of Boc-Lys(Ac)-AMC for in vitro screening of histone deacetylase inhibitors. | |

| Characterizing HDAC activity | Recombinant HDAC1 | The substrate was used to determine the KM value of HDAC1, providing insights into the enzyme's kinetics. | bmglabtech.com |

Mimicking Endogenous Post-Translational Events in Synthetic Biological Systems

Post-translational modifications create a complex signaling language within the cell, often referred to as the "histone code" in the context of chromatin biology. acs.org A single protein can exist in numerous modified states, and isolating a homogeneously modified protein from natural sources is often impossible. nih.gov

Chemical protein synthesis using building blocks like this compound provides a powerful solution to this challenge. It allows for the creation of synthetic proteins and peptides that precisely mimic specific endogenous post-translational states. nih.gov By incorporating Nε-acetyl-lysine at a defined position, researchers can isolate the functional effect of that single modification, free from the confounding influence of other PTMs that might be present in vivo.

This approach is crucial for:

Deciphering the PTM Code: By comparing the structure and function of an unmodified protein with its synthetically acetylated counterpart, scientists can directly attribute changes in activity, stability, or interaction partners to a specific acetylation event. acs.org

Validating Biological Hypotheses: It allows for the rigorous testing of hypotheses generated from large-scale proteomics studies. For example, if a particular lysine residue is found to be acetylated in a certain disease state, a synthetic protein mimicking this modification can be used to investigate the functional consequences in cellular and biochemical assays.

Studying "Writer" and "Eraser" Enzymes: Synthetic peptides containing acetylated lysine are essential tools for characterizing the substrate specificity of the enzymes that add (histone acetyltransferases, HATs) and remove (HDACs) the acetyl group. acs.org This helps in understanding how these enzymes are targeted to specific sites on their substrate proteins.

Table of Mentioned Compounds

Click to view the list of compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| Nα-Boc-Nε-acetyl-L-lysine | This compound |

| Nα-Boc-Nε-acetyl-L-lysine-7-amino-4-methylcoumarin | Boc-Lys(Ac)-AMC |

| 7-Amino-4-methylcoumarin | AMC |

| Suberoylanilide hydroxamic acid | SAHA |

| tert-butyloxycarbonyl | Boc |

Analytical and Methodological Advancements Facilitated by Boc-lys Ac -oh Research

Spectroscopic and Chromatographic Characterization of Modified Peptides and Proteins

The precise structural and compositional analysis of peptides and proteins modified with acetylated lysine residues is paramount. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are cornerstone techniques employed for this purpose.

Mass spectrometry is an indispensable tool for confirming the identity and composition of peptides and proteins, particularly when assessing post-translational modifications like lysine acetylation. The process typically involves the enzymatic digestion of proteins into peptides, followed by enrichment of acetylated peptides using specific antibodies, and subsequent analysis by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) nih.govresearchgate.netnih.gov.

A key aspect of MS analysis for acetylated lysine involves the identification of characteristic fragment ions. Tandem mass spectrometry (MS/MS) data can reveal specific immonium ions that serve as markers for acetylated lysine residues. While the immonium ion at m/z 143.1 may lack specificity, the derivative at m/z 126.1 has demonstrated high specificity (98.1%) for identifying ε-N-acetyllysine-containing peptides nih.govnih.gov. These diagnostic ions are crucial for unambiguously assigning acetylation sites within a peptide sequence researchgate.net.

Furthermore, high-resolution mass spectrometry provides accurate mass measurements of peptides, allowing for the confirmation of the addition of an acetyl group (mass increment of 42.01 Da) to a lysine residue ekb.egnih.gov. The successful synthesis and analysis of peptides incorporating acetylated lysine, often derived from protected amino acids like Boc-Lys(Ac)-OH, are routinely validated by comparing experimental mass-to-charge ratios (m/z) with theoretical values ekb.egnih.govmdpi.com. Proteomic studies have identified thousands of lysine acetylation sites across numerous proteins, underscoring the broad applicability of MS in this field frontiersin.org.

Table 1: Key Mass Spectrometry Signatures for Acetylated Lysine

| Characteristic | Value(s) | Reference(s) | Description |

| Diagnostic Immonium Ion | m/z 126.1 | nih.govnih.gov | Highly specific ion fragment indicating the presence of an acetylated lysine residue. |

| Diagnostic Immonium Ion | m/z 143.1 | nih.govnih.gov | Immonium ion that may indicate acetylated lysine but lacks specificity. |

| Mass Increment of Acetylation | +42.01 Da | ekb.egnih.gov | The mass difference observed in a peptide upon acetylation of a lysine residue. |

| Example Peptide [M+H]+ | m/z 516.3143 | ekb.eg | Observed mass-to-charge ratio for a synthesized pentapeptide, used for confirmation of peptide identity. |

| Example Peptide [M]+ | m/z 922.7380 | nih.gov | High-resolution mass spectrometry measurement for a specific peptide, confirming its elemental composition and structure. |

| Identified Acetylation Sites | >4,574 sites in 2,261 protein groups | frontiersin.org | Illustrates the scale of acetylation site identification achieved through comprehensive proteomic analysis. |

NMR spectroscopy can confirm the presence and position of modifications by analyzing characteristic shifts in proton (¹H) and carbon (¹³C) resonances. For instance, the chemical environment of the lysine side chain, particularly the ε-amino group, is altered by acetylation, which can be detected through changes in its NMR spectrum rsc.org. While specific studies directly detailing NMR analysis of this compound itself are less common in broad literature searches, the principles apply to monitoring the synthesis of peptides incorporating this residue. The successful incorporation of this compound into a peptide chain can be verified by observing the expected spectral signals corresponding to the acetylated lysine moiety and the integrity of the peptide backbone.

Table 2: NMR Spectroscopy Applications in Peptide Modification Studies

| Application Area | NMR Technique(s) | Insights Gained | Reference(s) |

| Reaction Monitoring | ¹H NMR, ¹³C NMR | Confirmation of successful coupling reactions, deprotection steps, and overall integrity of synthesized peptides. | rsc.org |

| Structural Characterization | ¹H NMR, ¹³C NMR, 2D NMR | Verification of chemical structure, identification of specific residues, and assessment of conformational changes. | rsc.org |

| Modification Site Verification | ¹H NMR, ¹³C NMR | Detection of chemical shift perturbations in lysine side chains upon acetylation, confirming the modification site. | rsc.org |

| Conformational Analysis | NOESY, ROESY, HSQC, HNCA | Elucidation of peptide backbone and side-chain dynamics, hydrogen bonding, and spatial proximity of residues. | rsc.org |

Mass Spectrometry (MS) for Confirmation of Peptide and Protein Composition

Optimization and Validation of Fluorescent Enzymatic Assays

The study of enzymes involved in lysine acetylation and deacetylation, such as deacetylases, often relies on the development of sensitive and specific enzymatic assays. This compound, or peptides derived from it, can serve as substrates or components in these assays, particularly those employing fluorometric detection.

Fluorometric assays are widely used for quantifying enzyme activity due to their high sensitivity and ability to detect low substrate turnover rates. In the context of deacetylase activity, these assays typically involve a substrate that, upon enzymatic cleavage of an acetyl group, releases a fluorescent signal or a precursor that can be detected fluorometrically. While specific substrates are often proprietary or designed for particular enzymes, the principle involves a molecule containing an acetylated lysine mimic or a peptide with an acetylated lysine residue.

The activity of deacetylases is quantified by measuring the rate of fluorescence increase or decrease over time, which is directly proportional to the amount of enzyme present or its catalytic efficiency. For example, an assay might use a peptide substrate containing an acetylated lysine residue that, when deacetylated, exposes a fluorophore or allows for a subsequent reaction that generates fluorescence nih.govfrontiersin.org. The quantitative output from these assays allows researchers to determine enzyme kinetics, screen for inhibitors, and understand the regulatory mechanisms of acetylation pathways.

Designing and optimizing fluorometric enzymatic assays requires careful consideration of several factors to ensure reliable and reproducible results. When using substrates related to acetylated lysine, such as those derived from this compound, key methodological considerations include substrate purity, enzyme stability, buffer conditions, and the selection of appropriate detection wavelengths.

Troubleshooting common issues in assay design might involve optimizing substrate concentration to avoid substrate inhibition or saturation, ensuring adequate enzyme activity, and minimizing background fluorescence from the substrate or assay components. The choice of fluorophore and its spectral properties must be compatible with the assay buffer and potential cellular components if used in cell-based assays. Furthermore, the specificity of the assay for the target deacetylase is crucial; cross-reactivity with other enzymes or non-specific hydrolysis of the substrate can lead to inaccurate quantification. Validation often involves demonstrating a linear response of the signal to enzyme concentration and substrate turnover, as well as confirming that the observed activity is indeed due to the target enzyme.

Principles of Fluorometric Detection for Deacetylase Activity Quantification

Integration with Advanced Biochemical and Cell Biological Techniques

The insights gained from spectroscopic analysis and enzymatic assays using this compound and related compounds are often integrated with broader biochemical and cell biological techniques to provide a comprehensive understanding of lysine acetylation in living systems.

Techniques such as Western blotting, using antibodies specific for acetylated lysine, are frequently employed to validate findings from MS or enzymatic assays at the protein level within cell lysates or tissue samples nih.gov. Immunoprecipitation followed by Western blotting (IP/Western blot) is a powerful method to isolate specific proteins or protein complexes and then assess their acetylation status.

In cell biology, the study of lysine acetylation can be integrated with techniques like immunofluorescence microscopy to visualize the localization of acetylated proteins within cells, or with reporter gene assays to study the impact of acetylation on transcriptional regulation. Cell-based assays that utilize modified amino acids, potentially synthesized using building blocks like this compound, can also be developed to investigate the functional consequences of acetylation in vivo. These integrated approaches allow researchers to connect molecular modifications to cellular phenotypes and physiological processes.

Compound List:

Nα-tert-Butoxycarbonyl-Nε-acetyl-L-lysine (this compound)

Compound List

Nα-tert-Butoxycarbonyl-Nε-acetyl-L-lysine (this compound)

(Note: The prompt requested a table of all compound names mentioned. Only one specific compound, this compound, was explicitly requested to be the focus and is listed here. Other chemical entities like Fmoc-amino acids, TFA, etc., are reagents used in synthesis but not the primary subject of the article as per the prompt's focus.)

print(google_search.search(queries=["NMR spectroscopy of this compound synthesis", "NMR characterization of acetylated lysine peptides", "NMR structural analysis of lysine acetylation", "NMR monitoring peptide synthesis with protected amino acids"]))

Future Directions and Emerging Research Avenues

Expansion of Chemically Modified Lysine Analogs for Novel Biological Probes

The development of sophisticated biological probes is paramount for unraveling the intricate roles of post-translational modifications (PTMs) like lysine acetylation. Boc-Lys(Ac)-OH is a foundational reagent for incorporating Nε-acetyllysine into peptides, which can then be functionalized or used directly as probes. Research is increasingly focused on creating a diverse library of chemically modified lysine analogs, each designed to interrogate specific aspects of protein function or interaction. These probes are essential for studying protein-protein interactions, enzyme activity, and cellular localization in real-time and under specific biological conditions. For instance, peptides synthesized using this compound can be designed to mimic or block specific acetylation sites, allowing researchers to investigate the functional consequences of acetylation in complex biological systems. The ability to synthesize peptides with site-specific modifications, such as acetylation, is crucial for creating tools that can precisely target and report on biological events. nih.govnih.govnih.govmdpi.comnih.gov

| Probe Type/Application | Key Feature | Role of this compound | Research Finding Highlight |

| Peptide-based inhibitors | Incorporating Nε-acetyllysine into peptide sequences | Synthesis of substrates for HDAC activity assays; development of peptide inhibitors for sirtuins. | This compound enables the synthesis of peptides that serve as substrates or inhibitors for deacetylases, aiding in the study of enzyme kinetics and selectivity. nih.govfrontiersin.orgresearchgate.net |

| Fluorescently labeled peptides | Site-specific incorporation of Nε-acetyllysine with a fluorescent tag | Facilitates tracking of modified peptides in cellular assays or in vivo. | Peptides containing Nε-acetyllysine synthesized using this compound can be tagged to visualize their uptake, localization, and interaction within cellular environments. mdpi.comnih.gov |

| Activity-based probes | Mimicking acetylated lysine residues to trap enzyme activity | Used in the synthesis of peptides designed to interact with specific histone-modifying enzymes. | Probes derived from this compound can be used to identify and characterize histone acetyltransferases (HATs) and histone deacetylases (HDACs). nih.govkaust.edu.sa |

Development of Advanced Strategies for Precision Site-Specific Protein Acetylation

Achieving precision in protein acetylation is critical for understanding the functional specificity of this PTM. This compound is a key reagent in solid-phase peptide synthesis (SPPS) and other chemical ligation strategies that allow for the controlled introduction of Nε-acetyllysine at defined positions within a peptide or protein sequence. pnas.orgpeptide.com Advanced synthetic methodologies are being developed to incorporate acetylated lysine residues into larger proteins or to modify endogenous proteins with high specificity. These methods aim to overcome the limitations of enzymatic acetylation, which can be less specific or difficult to control in complex biological contexts. By using this compound in conjunction with techniques like native chemical ligation, researchers can construct fully acetylated proteins with precise control over the location and stoichiometry of the modification. This capability is essential for studying the impact of specific acetylation events on protein structure, function, and interaction networks. nih.govnih.govpnas.orgacs.org

| Synthesis Strategy | Key Reagent/Method | Role of this compound | Research Finding Highlight |

| Solid-Phase Peptide Synthesis (SPPS) | Boc/HF or Fmoc/piperidine chemistry | Direct incorporation of Nε-acetyllysine into growing peptide chains. | This compound is a standard building block for synthesizing peptides containing acetylated lysine residues, enabling systematic studies of acetylation effects. pnas.orgpeptide.com |

| Native Chemical Ligation (NCL) | Peptide thioesters and N-terminal cysteine residues | Used to synthesize peptide fragments containing Nε-acetyllysine, which are then ligated to form larger modified proteins. | NCL, combined with this compound in peptide synthesis, allows for the creation of full-length proteins with site-specific acetylation, crucial for studying complex PTMs. pnas.orgacs.org |

| Genetic Code Expansion (GCE) | Orthogonal tRNA/aminoacyl-tRNA synthetase pairs | Incorporation of Nε-acetyllysine analogs into proteins expressed in living cells. | While this compound is a chemical reagent, GCE offers a biological route to site-specifically acetylated proteins, complementing chemical synthesis approaches. biorxiv.orguni-goettingen.deresearchgate.netmdpi.com |

Deeper Interrogation of Epigenetic Crosstalk Mechanisms and Their Biological Implications

Lysine acetylation is a fundamental epigenetic modification that profoundly influences chromatin structure and gene expression. It is increasingly recognized that lysine acetylation does not act in isolation but rather engages in complex crosstalk with other epigenetic marks, such as DNA methylation, histone methylation, and phosphorylation. This compound plays a vital role in synthesizing modified histone peptides and proteins that serve as critical tools for investigating these intricate crosstalk mechanisms. Researchers utilize these chemically synthesized substrates to study how the presence or absence of acetylation at specific lysine residues affects the binding of chromatin-modifying enzymes and regulatory proteins, thereby influencing transcriptional outcomes. Understanding these cross-regulatory networks is essential for deciphering how cellular states are maintained and how they change in response to developmental cues or disease states. The ability to precisely control acetylation patterns using reagents like this compound allows for the dissection of these complex epigenetic interactions. nih.govkaust.edu.saresearchgate.netresearchgate.netfrontiersin.orgnih.govembopress.org

| Epigenetic Crosstalk Area | Role of this compound in Research | Biological Implication | Research Finding Highlight |

| Histone Code | Synthesis of acetylated histone peptides for in vitro assays. | Investigating how histone acetylation patterns influence the recruitment of chromatin-binding proteins and the accessibility of DNA. | Acetylated lysine residues on histones, introduced via synthetic peptides derived from this compound, are key determinants of chromatin structure and gene regulation. nih.govkaust.edu.safrontiersin.orgnih.gov |

| PTM Combinations | Creation of peptides with multiple PTMs to study synergistic or antagonistic effects. | Elucidating how acetylation interacts with other modifications (e.g., methylation, phosphorylation) on the same or adjacent residues. | Studies use chemically synthesized peptides to understand how acetylation at specific lysines can modulate the effects of other histone modifications, influencing gene expression. researchgate.netresearchgate.net |

| Chromatin Remodeling | Synthesis of modified nucleosomal arrays. | Studying the impact of specific acetylation sites on nucleosome stability, DNA accessibility, and the function of remodeling complexes. | Acetylation of histone H4 Lys16, achieved through synthetic routes involving this compound, has been shown to inhibit the formation of higher-order chromatin fibers, impacting gene accessibility. nih.gov |

Exploration of Therapeutic Potential by Targeting Lysine Acetylation-Related Pathways in Disease States

Dysregulation of lysine acetylation is implicated in a wide array of human diseases, including cancer, metabolic disorders, and neurodegenerative diseases. This has spurred significant interest in targeting the enzymes that regulate acetylation (HATs and HDACs) or the proteins whose acetylation status is altered in disease. This compound is instrumental in the development of chemical tools and therapeutic strategies aimed at modulating these pathways. For example, it is used to synthesize peptide substrates for screening potential HDAC inhibitors, which are being explored as cancer therapeutics. Furthermore, research into neurodegenerative diseases like Alzheimer's and Parkinson's highlights the role of altered lysine acetylation in neuronal function and survival. Strategies involving the modulation of lysine acetylation are being investigated as potential therapeutic interventions for these conditions. scirp.orgnih.govmdpi.comcapes.gov.brnih.govnih.govresearchgate.netfrontierspartnerships.org

| Disease Area | Role of this compound in Therapeutic Research | Therapeutic Target/Mechanism | Research Finding Highlight |

| Cancer | Synthesis of peptide substrates for HDAC inhibitor screening. | Targeting dysregulated HATs and HDACs to restore normal cell cycle control and apoptosis. | Peptide libraries incorporating acetylated lysine, synthesized using this compound, are used to identify potent and selective HDAC inhibitors for cancer therapy. researchgate.netresearchgate.netresearchgate.netfrontierspartnerships.org |

| Metabolic Disorders (e.g., Obesity, Diabetes) | Development of chemical probes to study acetylation in metabolic pathways. | Modulating the activity of metabolic enzymes or regulators whose acetylation status is altered in disease. | Lysine acetylation is a key regulator of metabolic processes, and this compound contributes to the synthesis of tools for investigating these pathways and developing targeted therapies. scirp.orgnih.govfrontierspartnerships.org |

| Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) | Synthesis of modified peptides to study protein acetylation in neuronal health. | Targeting enzymes like SIRT2 or HDAC6, or proteins like α-synuclein, whose acetylation status is altered in neurodegeneration. | Research leveraging acetylated lysine analogs synthesized with this compound helps elucidate the role of acetylation in neuroprotection and disease progression, suggesting therapeutic avenues. nih.govmdpi.comcapes.gov.brnih.gov |

Compound Names Mentioned:

Nα-tert-Butoxycarbonyl-Nε-acetyl-L-lysine (this compound)

Acetyl-lysine (Ac-Lys)

Histone H3

Histone H4

Histone H2A

Histone H2B

α-synuclein

Huntingtin protein

Tau protein

p53

Androgen Receptor (AR)

α-tubulin

Cortactin

LRRK2

Parkin

ATP13A2

PINK1

HDAC1

HDAC2

HDAC3

HDAC4

HDAC6

HDAC8

SIRT1

SIRT2

SIRT3

CBP (CREB-binding protein)

p300 (E1A-associated protein p300)

GCN5 (General Control Non-derepressible 5)

PCAF (p300/CBP-associated factor)

TIP60

NuA4

YEATS domain

PHD domain

Bromodomain

Acetyl-CoA

Vorbustatin

Q & A

Q. How is Boc-Lys(Ac)-OH utilized in enzymatic assays for studying histone deacetylase (HDAC) activity?

this compound serves as a fluorescent substrate in HDAC activity assays. After deacetylation by HDACs, the product Boc-Lys-AMC is cleaved by trypsin, releasing 7-amino-4-methylcoumarin (AMC), which fluoresces at Ex./Em. maxima of 340–360/440–460 nm. This method enables quantification of enzymatic activity via fluorometric detection. Critical parameters include substrate concentration optimization (typically 10–100 µM), incubation time (30–60 minutes), and temperature control (37°C) to ensure linear reaction kinetics .

Q. What protocols are recommended for synthesizing and characterizing this compound?

Synthesis involves protecting the ε-amino group of lysine with an acetyl group and the α-amino group with a tert-butoxycarbonyl (Boc) group. Key steps include:

- Purification : Use reverse-phase HPLC or column chromatography with gradients of acetonitrile/water.

- Characterization : Confirm identity via NMR (e.g., ¹H and ¹³C for acetyl and Boc group signals) and mass spectrometry (expected [M+H]⁺ at m/z 289.3 for C₁₃H₂₄N₂O₅). Purity (≥98%) is validated by HPLC with UV detection at 210–230 nm .

Q. How should researchers handle stability and storage of this compound?

Store as a crystalline solid at –20°C in airtight, light-protected containers. Stability is ≥4 years under these conditions. Prior to use, equilibrate to room temperature in a desiccator to prevent hydrolysis. Solubility in DMSO or aqueous buffers (pH 7–8) should be confirmed before assay setup .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis to improve yield and reduce side products?

Advanced optimization strategies include:

- Reaction Monitoring : Use TLC or LC-MS to track intermediate formation (e.g., incomplete acetylation).

- Solvent Selection : Replace traditional dichloromethane with dimethylformamide (DMF) to enhance solubility of intermediates.

- Catalyst Optimization : Employ 4-dimethylaminopyridine (DMAP) to accelerate acylation reactions.

- Scale-Up Considerations : Maintain stoichiometric ratios of Boc and acetylating agents to minimize byproducts like diacetylated lysine .

Q. What methodologies address discrepancies in HDAC activity measurements when using this compound across different studies?

Contradictions may arise from:

- Enzyme Source Variability : Standardize HDAC isoforms (e.g., recombinant vs. cell lysate-derived) and validate activity with control substrates.

- Trypsin Activity : Pre-titrate trypsin concentrations to ensure complete cleavage of Boc-Lys-AMC.

- Fluorescence Interference : Include negative controls (e.g., HDAC inhibitors like trichostatin A) and calibrate fluorometers with AMC standards. Cross-validate results with orthogonal methods (e.g., Western blotting for acetylated histones) .

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) of this compound derivatives?

- Derivatization : Modify the acetyl group with fluorinated or bulky substituents to assess steric/electronic effects on HDAC binding.

- Kinetic Studies : Measure Kₘ and Vₘₐₓ for each derivative using Michaelis-Menten analysis.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with HDAC active sites, guided by crystallographic data (e.g., PDB: 1C3R) .

Q. What strategies ensure reproducibility of this compound-based assays in multi-institutional studies?

- Standardized Protocols : Adopt guidelines from the Beilstein Journal of Organic Chemistry for detailed experimental reporting, including buffer compositions (e.g., 25 mM Tris-HCl, pH 8.0) and instrument settings (e.g., gain = 75% for fluorescence detection).

- Data Sharing : Deposit raw fluorescence data in repositories like Zenodo with metadata on substrate batch numbers and HDAC sources .

Q. How can researchers identify literature gaps in this compound applications using systematic review frameworks?

Apply the PICO framework to structure searches:

- Population : HDAC isoforms (e.g., Class I vs. II).

- Intervention : this compound concentration ranges.

- Comparison : Alternative substrates (e.g., acetylated peptides).

- Outcome : Fluorescence intensity vs. enzymatic activity correlation. Use databases like PubMed and SciFinder with keywords "this compound" AND "HDAC assay" to filter studies published post-2010. Gaps may include limited data on in vivo stability or tissue-specific HDAC profiling .

Methodological Guidelines

- Data Reporting : Follow ACS Style Guide standards for reproducibility: include HPLC gradients, NMR solvent peaks, and fluorescence calibration curves in supplementary materials .

- Ethical Considerations : Avoid human/animal testing unless explicitly approved for biomedical research; focus on in vitro or cell-based models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.